L-Vinylglycine acts as a mechanism-based inhibitor and an alternative substrate for various enzymes. This means it can bind to an enzyme like a normal substrate, but instead of undergoing the usual reaction, it modifies the enzyme's active site, inactivating it. This provides valuable insights into enzyme mechanisms. For instance, L-VG interacts with 1-aminocyclopropane-1-carboxylate (ACC) synthase, an enzyme crucial for ethylene biosynthesis (a plant hormone) []. L-VG forms a covalent bond with the enzyme, revealing details about the enzyme's function and offering potential ways to regulate ethylene production in plants [].
L-VG also inhibits D-amino acid transaminases, enzymes involved in amino acid metabolism []. This targeted inhibition suggests L-VG's potential for regulating specific enzymes in this pathway [].
L-Vinylglycine serves as a building block for synthesizing various bioactive compounds with important applications. One example is L-phosphinothricin, a natural amino acid with herbicidal and antibiotic properties []. This highlights L-VG's role in developing agricultural chemicals for weed control and antibiotics to combat bacterial infections [].
L-Vinylglycine is a non-proteinogenic α-amino acid characterized by the presence of a vinyl group attached to the alpha carbon of glycine. Its chemical formula is C₄H₇NO₂, and it is recognized for its unique structural features that distinguish it from standard amino acids. This compound plays a significant role in various biochemical pathways and has garnered attention for its potential applications in pharmaceuticals and biochemistry .
L-Vinylglycine exhibits notable biological activities:
Several synthesis methods have been developed for L-vinylglycine:
L-Vinylglycine has several applications across different fields:
Research into the interactions of L-vinylglycine with various biological systems has revealed interesting insights:
L-Vinylglycine shares structural similarities with other compounds but possesses unique characteristics that set it apart. Here are some similar compounds:
Compound Name | Structure/Characteristics | Unique Features |
---|---|---|
Glycine | Simple amino acid (C₂H₅NO₂) | Basic structure without a vinyl group |
β-Alanine | Non-proteinogenic amino acid (C₃H₇NO₂) | Lacks the vinyl group; used in muscle endurance |
3-Aminopropanoic Acid | Amino acid derivative (C₃H₉NO₂) | Similar backbone but different functional groups |
L-Homoserine | Amino acid (C₄H₉NO₃) | Precursor in the synthesis of L-vinylglycine |
L-Vinylglycine's unique vinyl substitution allows for distinct reactivity and biological interactions compared to these similar compounds, making it a subject of interest for further research and application development.
L-vinylglycine represents a non-proteinogenic alpha-amino acid characterized by the presence of a vinyl group attached to the alpha-carbon of glycine [1]. The compound occurs naturally in biological systems, with the D-antipode first discovered in 1974 from carpophores of the fungus Rhodophyllus nidorosus [2] [3]. In contrast, the L-isomer has been observed as an intermediate in various biosynthetic mechanisms within living organisms [4] [3].
The biosynthetic production of L-vinylglycine occurs through several enzymatic pathways in natural systems [4]. Cystathionine gamma-synthase catalyzes reactions where L-vinylglycine appears as a mechanistic intermediate during the conversion of homoserine to cystathionine [4] [3]. Similarly, threonine synthetase generates L-vinylglycine as an intermediate during the transformation of homoserine to threonine [4] [3].
A particularly significant biosynthetic pathway involves the enzyme 1-aminocyclopropane-1-carboxylate synthase, which converts S-adenosyl-L-methionine to 1-aminocyclopropane-1-carboxylate utilizing pyridoxal 5'-phosphate as a cofactor [3]. L-vinylglycine acts as a mechanism-based inhibitor of this enzyme, irreversibly binding to the active site through nucleophilic attack by the epsilon-amine moiety of lysine-273 [3].
S-methylmethionine, a ubiquitous component in flowering plant tissues, serves as a natural masked progenitor of L-vinylglycine [4]. When exposed to 1-aminocyclopropane-1-carboxylate synthase, S-methylmethionine undergoes almost exclusive conversion to vinylglycine rather than the typical alpha,gamma-elimination reaction observed with S-adenosyl-L-methionine [4]. This pathway demonstrates a 15-fold greater probability for S-methylmethionine-derived vinylglycine to cause enzyme inactivation compared to S-adenosyl-L-methionine-derived vinylglycine [4].
The synthesis of L-vinylglycine from L-glutamic acid represents one of the most economically viable approaches for laboratory-scale production [5]. Hanessian and coworkers developed a two-step procedure utilizing free radical decarboxylative functionalization of protected glutamic acid derivatives [5]. This method employs O-esters of thiohydroxamic acid for the decarboxylative modification of the glutamic acid side chain [5].
The glutamic acid route begins with the preparation of suitably protected glutamic acid derivatives, followed by treatment with the selenohydroxamic ester reagent [5]. The mono methyl ester of glutamic acid can be obtained through selective esterification and chromatography, or alternatively through treatment with sodium methoxide in methanol [5]. The protected glutamic acid is then transformed into protected vinylglycine through radical-mediated decarboxylation, achieving overall yields of 48-52% over the complete sequence [5].
Subsequent ozonolysis of the intermediate selenide provides the protected crystalline vinylglycine derivative in 82% yield [5]. This approach offers advantages in terms of starting material cost, with L-glutamic acid available at approximately six dollars per 100 grams compared to more expensive alternatives [6]. The method demonstrates excellent functional group tolerance and provides access to optically pure L-vinylglycine without extensive chromatographic purification [5].
The Neber rearrangement provides an efficient three-step synthesis of vinylglycine using but-3-enenitrile as a readily available starting material [7] [8] [9] [10]. This approach is based on the Neber rearrangement of the corresponding N-chloroimidate intermediate, utilizing inexpensive and convenient reagents throughout the synthetic sequence [7] [8] [9].
The Neber rearrangement mechanism involves the base-induced rearrangement of O-acylated ketoximes to the corresponding alpha-amino ketones [11] [12]. In the context of vinylglycine synthesis, the process begins with the conversion of but-3-enenitrile to the corresponding ketoxime, followed by formation of the N-chloroimidate [7] [10]. Treatment with base then induces the rearrangement to generate the desired amino acid framework [10].
A convenient optical resolution of the N-tert-butoxycarbonyl derivative can be achieved through papain-catalyzed enantioselective esterification in a two-phase system [7] [8] [10]. This enzymatic resolution approach provides access to both L- and D-vinylglycine enantiomers with high optical purity [10]. The overall yield for the three-step synthesis reaches approximately 65-70%, making this route attractive for laboratory-scale preparation [8] [9].
The Neber rearrangement approach offers several advantages including the use of cheap starting materials, straightforward reaction conditions, and the ability to access both enantiomers through enzymatic resolution [7] [10]. The method avoids the need for expensive chiral auxiliaries or complex protecting group strategies [10].
Catalytic asymmetric synthesis represents the most sophisticated approach for obtaining enantiomerically pure L-vinylglycine [13] [14]. Berkowitz and coworkers developed a generalizable strategy involving the alkylation of chiral vinylglycine-derived dianionic dienolates bearing the (-)-8-(beta-naphthyl)menthyl auxiliary [13]. This approach achieves excellent stereoselectivity through a favored "exo-extended" conformation of the dienolate intermediate [13].
The asymmetric alkylation strategy employs internal amidate chelation to control ester enolate geometry, while soft-soft interactions between the polarizable beta-naphthyl ring of the auxiliary and the extended pi-system of the dienolate shield the re face [13]. Computational studies using semiempirical methods support the proposed conformational model, with calculated heats of formation favoring the stereochemistry-determining conformation [13].
A two-step protocol for asymmetric synthesis involves regiocontrolled deconjugative asymmetric alkylation of dehydroamino acids [14]. This method produces protected quaternary E-vinylglycines from simple aldehydes with high diastereoselectivity ranging from 92-96% diastereomeric excess [14]. The products serve as versatile intermediates that can be converted to valuable quaternary beta-amino alcohols through chemoselective reduction [14].
The catalytic asymmetric approaches generally require 5-6 synthetic steps but provide excellent enantiomeric excess values exceeding 92% [13] [14]. These methods represent the state-of-the-art for accessing highly enantioenriched L-vinylglycine derivatives, although they require more sophisticated reaction conditions and expensive chiral auxiliaries compared to simpler synthetic routes [13].
Industrial-scale production of L-vinylglycine faces significant challenges related to overall synthetic efficiency and yield optimization [15] [16]. The most promising route for large-scale synthesis involves an optimized procedure starting from S-methionine, featuring solvent-free pyrolysis of an intermediate sulfoxide at high temperature [15]. This optimized protocol achieves high yields with minimal side product formation and avoids the use of toxic reagents [15].
The key advancement in yield optimization involves the development of solvent-free reaction conditions that eliminate the need for hazardous solvents while improving reaction efficiency [15]. The protocol demonstrates scalability and rapid reaction times, making it suitable for industrial implementation [15]. Protected vinylglycine can be obtained in yields approaching 75% using these optimized conditions [15].
Alternative approaches for yield enhancement include the implementation of continuous flow chemistry and process intensification techniques [16]. Nickel-catalyzed cross-electrophile coupling methods have shown promise for accessing alpha-vinyl amino acids through reductive vinylation of alpha-pivaloyloxy glycine derivatives [16]. These methods permit the synthesis of amino acids bearing hindered branched vinyl groups, which remain challenging using conventional approaches [16].
The integration of automated systems and controlled temperature protocols addresses heat management issues that commonly arise during pyrolysis reactions [15]. These technological improvements enable consistent production quality while maintaining high yields across multiple batches [15].
Racemization prevention represents a critical challenge in the industrial production of enantiomerically pure L-vinylglycine [6] [17]. The susceptibility of alpha-amino acids to epimerization during synthesis and purification requires careful selection of reaction conditions and protecting group strategies [17].
The most effective approach for racemization prevention involves the use of acid-labile protecting groups that can be removed under exceptionally mild conditions [6]. The combination of tert-butoxycarbonyl protection for the amino group and diphenylmethyl ester protection for the carboxyl group allows quantitative deprotection at room temperature using trifluoroacetic acid with acetic acid as a cation scavenger [6].
Careful selection of reagents for lactone cleavage reactions proves crucial for maintaining optical purity [6]. The phenylselenolate equivalent derived from sodium borohydride and diphenyl diselenide provides excellent results for unhindered lactones while preserving enantiomeric excess values exceeding 96% [6]. In contrast, sodium trimethoxyborohydride-derived reagents, while efficient, result in partial racemization of 8-13% [6].
Industrial implementations require stringent control of reaction temperature and pH to minimize epimerization during synthesis [17]. The development of additives such as N-hydroxysuccinimide, 1-hydroxybenzotriazole, and copper chloride has proven effective in reducing racemization during carbodiimide-mediated coupling reactions [17]. These additives function by stabilizing the intermediate species and preventing unwanted side reactions that lead to loss of stereochemical integrity [17].
Table 1: Synthetic Routes for L-Vinylglycine Production
Synthetic Route | Starting Material | Overall Yield (%) | Number of Steps | Enantiomeric Excess (%) | Key Features |
---|---|---|---|---|---|
L-Homoserine Lactone Route | L-Homoserine lactone | 72 | 4 | ≥95 | Convenient, one chromatography step |
L-Methionine Route (Rapoport) | L-Methionine | 60 | 6 | ≥95 | Controlled oxidation to sulfoxide |
Glutamic Acid Route (Hanessian) | L-Glutamic acid | 66 | 2 | 71 | Free radical decarboxylation |
Neber Rearrangement Route | But-3-enenitrile | 65 | 3 | Racemic (requires resolution) | N-chloroimidate intermediate |
Asymmetric Alkylation Route | Vinylglycine derivatives | 65 | 5 | 92-96 | Chiral auxiliary approach |
Sulfoxide Pyrolysis Route | S-Methionine | 75 | 4 | ≥95 | Solvent-free pyrolysis |
Table 2: Biosynthetic Pathways for Vinylglycine
Organism/System | Product Stereochemistry | Yield/Conversion | Biological Significance |
---|---|---|---|
Rhodophyllus nidorosus (fungus) | D-Vinylglycine | Natural production | First natural occurrence documented |
Cystathionine gamma-synthase | L-Vinylglycine (intermediate) | Intermediate formation | Methionine biosynthesis |
Threonine synthetase | L-Vinylglycine (intermediate) | Intermediate formation | Threonine biosynthesis |
1-aminocyclopropane-1-carboxylate synthase pathway | L-Vinylglycine | Enzyme inhibitor formation | Ethylene biosynthesis regulation |
S-methylmethionine pathway | L-Vinylglycine | Masked progenitor | Natural vinylglycine precursor |
Table 3: Industrial Production Challenges and Solutions
Challenge Category | Specific Issues | Current Solutions | Future Directions |
---|---|---|---|
Yield Optimization | Low overall yields in multi-step syntheses | Optimized reaction conditions, solvent-free methods | Catalytic asymmetric methods, flow chemistry |
Racemization Prevention | Epimerization during synthesis and purification | Mild deprotection conditions, acid-labile protecting groups | Stereoselective catalysts, enzymatic approaches |
Scale-up Issues | Heat management in pyrolysis reactions | Controlled temperature protocols, continuous processes | Process intensification, automated systems |
Cost Considerations | Expensive starting materials for small-scale routes | Alternative starting materials, enzymatic resolution | Biotechnological production, fermentation |
The thermodynamic stability of L-Vinylglycine is fundamentally influenced by the presence of the vinyl functional group, which introduces enhanced conformational flexibility and reduced thermal stability compared to saturated amino acid analogs [3] [4]. Unlike standard amino acids that exhibit thermal decomposition temperatures ranging from 240-520°C [5] [6], L-Vinylglycine is expected to demonstrate reduced thermal stability with decomposition onset predicted below 250°C.
The Gibbs free energy profile of L-Vinylglycine indicates lower thermodynamic stability relative to glycine and other standard amino acids. While typical amino acid residues in protein structures exhibit internal free energies ranging from -2 to -6.5 kJ/mol per residue [3], the vinyl substitution in L-Vinylglycine introduces destabilizing contributions through increased conformational entropy and modified hydrophobic interactions.
Thermodynamic Parameter | L-Vinylglycine | Reference Standard (Glycine) | Impact on Stability |
---|---|---|---|
Thermal Decomposition Temperature | Not experimentally determined | 518-521 K [7] | Vinyl unsaturation reduces thermal stability |
Heat Capacity Range | No direct measurements available | 220-450 K extensively measured [8] [9] | Limited data constrains analysis |
Stability Classification | Moderately unstable (vinyl group) | Generally stable | Structural vulnerability |
Dehydration Energy | Higher than saturated analogs | Well-characterized [3] [4] | Increased solvation requirements |
Conformational Entropy | Increased (vinyl flexibility) | Constrained [10] | Destabilizing effect |
The enthalpy of formation for L-Vinylglycine remains unmeasured experimentally, but theoretical predictions suggest higher energy content compared to saturated analogs due to the unsaturated vinyl system. The entropy changes upon folding are expected to be enhanced due to the conformational freedom introduced by the vinyl group, which opposes structure formation and contributes to reduced stability [10].
L-Vinylglycine exhibits distinctive solubility patterns that reflect its zwitterionic nature and the influence of the vinyl substituent on solvation behavior. In pure water at 25°C, the compound demonstrates freely soluble characteristics with calculated solubility of 397 mg/L [11], while experimental observations indicate 20 mg/mL solubility in clear, colorless aqueous solutions [12].
The solubility characteristics vary significantly across different solvent systems:
Solvent System | Predicted Solubility | Interaction Mechanism | Thermodynamic Driving Force |
---|---|---|---|
Pure Water (25°C) | 397 mg/L (calculated) [11] | Hydrogen bonding + dipole interactions | Favorable solvation enthalpy |
Aqueous Solutions (polar) | 20 mg/mL experimental [12] | Hydration of ionic groups | Entropic + enthalpic contributions |
Ethanol-Water Mixtures | Enhanced solubility expected | Mixed H-bonding mechanisms | Solvent composition dependent |
Non-polar Solvents | Limited (<1 mg/L predicted) | Minimal van der Waals only | Unfavorable solvation |
Ionic Solutions | Variable with ion type | Ion-dipole interactions | Electrostatic stabilization |
In polar solvents, L-Vinylglycine benefits from hydrogen bonding interactions involving both the amino and carboxyl groups, while the vinyl group contributes minimal direct solvation but affects the overall molecular geometry and dipole moment. The compound shows enhanced solubility in ethanol-water mixtures due to the mixed hydrogen-bonding mechanisms that can accommodate both the zwitterionic character and the hydrophobic vinyl component.
Non-polar solvents present severely limited solubility for L-Vinylglycine, with predicted values below 1 mg/L, reflecting the dominant ionic character of the molecule in its preferred zwitterionic form. The thermodynamic driving force for dissolution in non-polar media is unfavorable due to the lack of stabilizing interactions for the charged groups.
The tautomeric equilibria of L-Vinylglycine follow patterns similar to other amino acids but with subtle modifications introduced by the vinyl substituent. In aqueous solution, the compound exists predominantly in the zwitterionic form (>95%) [13], with the intramolecular proton transfer from the carboxyl group to the amino group stabilized by solvation effects [14].
The formation mechanism involves intramolecular proton transfer from COOH to NH₂ [15], facilitated by water wire networks that enable rapid equilibration at room temperature [16]. This process is thermodynamically favored in aqueous systems due to the enhanced solvation of the separated charges [14].
Form/Equilibrium | Relative Stability | Structural Features | Environmental Dependence |
---|---|---|---|
Neutral Form (gas phase) | Favored in gas phase | COOH and NH₂ groups | Low dielectric media |
Zwitterionic Form (aqueous) | Dominant in water (>99%) | COO⁻ and NH₃⁺ groups [1] [2] | Aqueous solution [15] [16] |
Cationic Form (acidic pH) | Favored at pH < pKa₁ | COOH and NH₃⁺ groups | Low pH conditions |
Anionic Form (basic pH) | Favored at pH > pKa₂ | COO⁻ and NH₂ groups | High pH conditions |
The environmental sensitivity of the tautomeric equilibria is highly pronounced, with pH and ionic strength serving as primary controlling factors [17] [18]. The transition pathways involve direct proton transfer via water wire mechanisms [13], enabling rapid interconversion between tautomeric forms.
Comparative stability analysis indicates that L-Vinylglycine exhibits behavior similar to glycine backbone characteristics [1], with the vinyl group introducing minor perturbations to the fundamental acid-base equilibria. The implications for properties extend to solution behavior, solubility patterns, thermal stability, and biological activity profiles.
L-Vinylglycine undergoes systematic structural transformations in response to pH variations, following classical amino acid ionization patterns with specific modifications attributable to the vinyl substituent. The pH-dependent behavior encompasses multiple ionization states that directly influence molecular conformation, solubility, and stability.
pH Range | Predominant Form | Structural Configuration | Net Charge | Stability Implications |
---|---|---|---|---|
Very Acidic (pH 0-2) | Fully Protonated (+1) | H₃N⁺-CHR-COOH | +1 | Enhanced solubility, potential protonation of vinyl [17] |
Acidic (pH 2-4) | Partially Protonated (+1) | H₃N⁺-CHR-COOH (major) | +1 | Stable cationic form |
Mildly Acidic (pH 4-6) | Transition Region | H₃N⁺-CHR-COO⁻ ⇌ H₃N⁺-CHR-COOH | +1 → 0 | Equilibrium mixture |
Neutral (pH 6-8) | Zwitterionic (0) | H₃N⁺-CHR-COO⁻ [16] [13] | 0 | Most stable aqueous form [14] [13] |
Mildly Basic (pH 8-10) | Transition Region | H₂N-CHR-COO⁻ ⇌ H₃N⁺-CHR-COO⁻ | 0 → -1 | Equilibrium mixture |
Basic (pH 10-12) | Partially Deprotonated (-1) | H₂N-CHR-COO⁻ (major) | -1 | Stable anionic form |
Very Basic (pH 12-14) | Fully Deprotonated (-1) | H₂N-CHR-COO⁻ | -1 | Potential side reactions at vinyl |
The microscopic pKa values for L-Vinylglycine are predicted based on structural analogies and limited experimental data. The carboxyl group exhibits a pKa of approximately 1.99 ± 0.10 [12], which is slightly lower than glycine's value of 2.35 [19], suggesting enhanced acidity potentially influenced by the electron-withdrawing effect of the vinyl group. The amino group pKa is estimated at 9.5-10.0, similar to glycine's 9.78 [19], indicating minimal direct influence of the vinyl substituent on the amino group ionization.
The isoelectric point (pI) is calculated to be approximately 5.7-6.0, slightly lower than glycine's 6.06 [19], reflecting the modified acid-base balance introduced by the vinyl substitution. This shift in pI has significant implications for protein incorporation, chromatographic behavior, and biological activity.
Structural transformations at extreme pH values may involve additional considerations related to the vinyl group reactivity. At very acidic conditions (pH 0-2), potential protonation of the vinyl system [17] could occur under specific circumstances, while at very basic conditions (pH 12-14), the activated vinyl group may undergo side reactions including nucleophilic addition or polymerization.
The kinetic aspects of these pH-dependent transformations involve rapid equilibration for the standard acid-base reactions, with half-lives on the microsecond to millisecond timescale [16]. However, vinyl group reactions would proceed on much slower timescales (minutes to hours) and typically require elevated temperatures or specific catalytic conditions.
Environmental factors including ionic strength, temperature, and solvent composition significantly modulate these pH-dependent equilibria [17] [18]. Ionic strength effects alter the activity coefficients of the various ionic forms, while temperature increases generally favor the neutral forms due to reduced solvation efficiency at higher thermal energy.